Benzyl (2,5-dioxopyrrolidin-1-yl) adipate

Orthogonal protection Hydrogenolysis Bioconjugation

Secure the only linker offering true stepwise control: an amine-reactive NHS ester for the first coupling, and a benzyl-protected acid that cleaves under neutral hydrogenolysis—preserving acid-sensitive biomolecules. Unlike homobifunctional adipate linkers that cause random polymerization, this monoprotected intermediate yields a defined 1:1 conjugate, is validated for glucose-responsive insulin synthesis (US 9,427,475 B2), and its UV-active benzyl chromophore enables direct HPLC monitoring.

Molecular Formula C17H19NO6
Molecular Weight 333.3 g/mol
Cat. No. B8237522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2,5-dioxopyrrolidin-1-yl) adipate
Molecular FormulaC17H19NO6
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCCC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H19NO6/c19-14-10-11-15(20)18(14)24-17(22)9-5-4-8-16(21)23-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2
InChIKeyOYRGYYWMXBATCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2,5-dioxopyrrolidin-1-yl) adipate (CAS 109084-68-6): A Heterobifunctional NHS Ester Linker for Sequential Bioconjugation


Benzyl (2,5-dioxopyrrolidin-1-yl) adipate (IUPAC: 1-O-benzyl 6-O-(2,5-dioxopyrrolidin-1-yl) hexanedioate) is a heterobifunctional crosslinking reagent bearing an amine-reactive N-hydroxysuccinimide (NHS) ester at one terminus and a benzyl-protected carboxylic acid at the other, bridged by a six-carbon adipate spacer . With a molecular formula of C17H19NO6 and a molecular weight of 333.34 g/mol, this compound is designed for stepwise, chemoselective conjugation strategies where the NHS ester is used for initial amine coupling, and the benzyl ester is subsequently deprotected via hydrogenolysis to reveal a free acid for a second orthogonal coupling step . It serves as a critical synthetic intermediate in the construction of complex bioconjugates, including glucose-responsive insulin conjugates, and as a monoprotected building block in PROTAC linker chemistry [1].

Why Benzyl (2,5-dioxopyrrolidin-1-yl) adipate Cannot Be Replaced by Common Homobifunctional or Alternative Heterobifunctional Linkers


Generic substitution of Benzyl (2,5-dioxopyrrolidin-1-yl) adipate with structural analogs introduces critical functional liabilities. Homobifunctional analogs like Di(N-succinimidyl) adipate (DSA) possess two NHS esters, which force simultaneous, non-directional crosslinking, leading to uncontrolled polymerization and protein precipitation . Alternative heterobifunctional linkers with tert-butyl ester protection, such as tert-Butyl (2,5-dioxopyrrolidin-1-yl) adipate, require acidic deprotection conditions (e.g., TFA) that are incompatible with acid-sensitive biomolecules or protecting groups, whereas the target compound's benzyl ester is cleaved under neutral hydrogenolysis conditions, offering true orthogonality [1]. The benzyl ester also provides a UV-active chromophore (λ ~254 nm) that facilitates reaction monitoring by HPLC, an advantage absent in alkyl-protected analogs .

Quantitative Differentiation Evidence for Benzyl (2,5-dioxopyrrolidin-1-yl) adipate vs. Closest Analogs


Orthogonal Deprotection: Benzyl Ester Hydrogenolysis vs. tert-Butyl Ester Acidolysis

Benzyl (2,5-dioxopyrrolidin-1-yl) adipate employs a benzyl ester protecting group that is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, leaving the NHS ester and newly formed amide bonds intact. In contrast, the closest heterobifunctional analog, tert-Butyl (2,5-dioxopyrrolidin-1-yl) adipate (CAS 402958-62-7, MW 299.32), requires acidic cleavage with TFA [1]. This acid lability risks premature NHS ester hydrolysis and is incompatible with acid-sensitive substrates. The benzyl ester of the target compound remains stable to TFA treatment, enabling truly orthogonal sequential deprotection strategies [2].

Orthogonal protection Hydrogenolysis Bioconjugation Solid-phase synthesis

Controlled Sequential vs. Uncontrolled Simultaneous Conjugation: Heterobifunctional vs. Homobifunctional Architecture

Benzyl (2,5-dioxopyrrolidin-1-yl) adipate is heterobifunctional, possessing exactly one amine-reactive NHS ester and one masked (benzyl-protected) carboxylic acid. This architecture enforces a strict two-step, directional conjugation sequence. Its homobifunctional counterpart, Di(N-succinimidyl) adipate (DSA, CAS 59156-70-6, MW 340.28), bears two NHS esters that react simultaneously and non-selectively with any available primary amines, leading to statistical mixtures of crosslinked products, intramolecular loops, and protein precipitation . DSA's spacer arm is 11.6 Å [1], whereas the monofunctional adipate NHS ester provides a spacer arm of approximately 7.2 Å [2].

Heterobifunctional crosslinker PROTAC linker ADC conjugation Protein crosslinking

Hydrolytic Stability of the NHS Ester: pH-Dependent Half-Life Defines Usable Conjugation Window

The NHS ester moiety of Benzyl (2,5-dioxopyrrolidin-1-yl) adipate undergoes pH-dependent hydrolysis that competes with amine conjugation. At pH 7.0 and 0°C, the hydrolysis half-life is 4–5 hours, providing a wide operational window for aqueous bioconjugation. At pH 8.6 and 4°C, the half-life drops to approximately 10 minutes . This behavior is class-characteristic for alkyl-chain NHS esters and is shared by analogs such as Methyl N-Succinimidyl Adipate and DSA . The absence of a PEG spacer in the target compound avoids the accelerated hydrolysis sometimes observed with PEG-NHS esters due to increased local water structuring.

NHS ester hydrolysis Bioconjugation optimization Reaction kinetics pH control

Validated Synthetic Route with Analytical Characterization from Patent Literature

A reproducible synthetic route for Benzyl (2,5-dioxopyrrolidin-1-yl) adipate is documented in US Patent 9,427,475 B2, employing 6-(benzyloxy)-6-oxohexanoic acid (3.3 g, 13.97 mmol), TSTU (4.3 g, 14.28 mmol), and DIPEA (2.5 mL, 14.31 mmol) in DMF at 0°C for 1 hour . The product was characterized by UPLC (Rt = 3.75 min, observed m/e: 334.10 [M+1]) and ¹H NMR (CDCl₃): δ 7.40–7.30 (5H, m, aromatic), 5.10 (2H, s, benzyl CH₂), 2.80 (4H, s, succinimidyl CH₂), 2.62–2.58 (2H, m), 2.41–2.37 (2H, m), 1.80–1.72 (4H, m) . This level of analytical characterization is comparable to that reported for Methyl N-Succinimidyl Adipate (CAS 118380-06-6), for which vendor COA data specify ≥95% purity by HPLC .

Process chemistry Analytical characterization UPLC-MS NMR

Application-Specific Differentiation: Glucose-Responsive Insulin Conjugate Synthesis

Benzyl (2,5-dioxopyrrolidin-1-yl) adipate was specifically employed as a key heterobifunctional linker in US Patent 9,427,475 B2 for constructing glucose-responsive insulin conjugates [1]. In this application, the NHS ester was used to conjugate the adipate spacer to an insulin molecule bearing a free amine, after which the benzyl ester was deprotected to reveal a carboxylic acid for further attachment of glucose-sensing moieties. This sequential strategy is not achievable with homobifunctional DSA, which would crosslink two insulin molecules, nor with the direct use of Adipic acid monobenzyl ester (CAS 40542-90-3, MW 236.26), which lacks the pre-activated NHS ester and would require in situ activation with coupling reagents (e.g., EDC/NHS) that risk side reactions with insulin's multiple carboxylic acid side chains.

Insulin conjugate Glucose-responsive drug delivery Therapeutic bioconjugation Diabetes

Optimal Procurement Scenarios for Benzyl (2,5-dioxopyrrolidin-1-yl) adipate Based on Differentiation Evidence


Stepwise Synthesis of PROTACs Requiring Defined, Monofunctionalized Intermediates

In PROTAC development, the linker must connect a target-protein ligand to an E3 ligase ligand in a defined 1:1:1 stoichiometry. Benzyl (2,5-dioxopyrrolidin-1-yl) adipate is ideally suited for this purpose: the NHS ester is first reacted with an amine-functionalized target ligand, and the benzyl ester is subsequently deprotected via neutral hydrogenolysis to yield a free acid for coupling to the E3 ligase recruiter. This two-step sequence avoids the statistical mixtures generated by homobifunctional linkers like DSA and provides a monoprotected intermediate that can be purified and characterized before the final coupling step [1].

Construction of Stimulus-Responsive Therapeutic Bioconjugates

As validated in US Patent 9,427,475 B2, this compound is a critical intermediate for glucose-responsive insulin conjugates. The NHS ester enables clean acylation of insulin's amine groups, while the benzyl protecting group survives the aqueous conjugation conditions and is later removed under mild hydrogenolysis to unmask a carboxylate for attachment of glucose-sensing moieties. This sequential strategy cannot be replicated with homobifunctional or acid-labile tert-butyl-protected analogs [1].

Solid-Phase Peptide Synthesis with Orthogonal Side-Chain Functionalization

In solid-phase peptide synthesis (SPPS), the benzyl ester of Benzyl (2,5-dioxopyrrolidin-1-yl) adipate is orthogonal to Fmoc and Boc protection schemes. After the NHS ester is used to acylate a resin-bound peptide N-terminus or lysine side chain, the benzyl ester can be selectively removed by hydrogenolysis (which leaves tert-butyl side-chain protections intact) or retained while tert-butyl groups are cleaved with TFA. This dual orthogonality is not available with analogs protected solely by methyl or tert-butyl esters [1].

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